![molecular formula C16H16N4O5S2 B1255379 (6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-[(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-2-ethylsulfonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a member of quinomethanes.
Scientific Research Applications
Chemical Synthesis and Reactions
(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one belongs to a broader class of compounds known for their versatile chemical reactions and synthesis pathways. For example, thiadiazolopyrimidinones react with various aldehydes in the presence of Et3N, leading to condensation products on the methylene group, which further react with carbon disulfide to yield disubstituted derivatives (Kukaniev et al., 1999). Additionally, derivatives of this compound class can be synthesized using carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, and alkylated to form ketene dithioacetal fragments (Kukaniev et al., 1998).
Biological Activity
The thiadiazolopyrimidines exhibit significant biological activities. Certain derivatives show inhibitory effects against enzymes and possess anti-yeast activity. The presence of electron-withdrawing sulfonyl groups and pseudopurine skeletons contributes to these biological and chemical activities (Suiko et al., 1982). Furthermore, novel derivatives synthesized from sulfur-containing thiadiazolopyrimidin-5-ones have been evaluated for their potential in anticancer therapy, as evidenced by their binding modes in the active sites of enzymes and good drug-like properties (Tiwari et al., 2016).
Applications in Anticancer Research
Studies have been conducted on the synthesis and evaluation of thiadiazolopyrimidine derivatives for their anticancer properties. For instance, certain derivatives of this compound class, synthesized through environmentally friendly methods, demonstrated significant in vitro anticancer activities against various human tumor cell lines (Tiwari et al., 2016). Additionally, other derivatives have been shown to interact with bovine serum albumin, a proxy for studying drug-protein interactions, which is crucial for understanding the pharmacokinetics of anticancer drugs (Gaonkar et al., 2018).
properties
Product Name |
(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molecular Formula |
C16H16N4O5S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-amino-6-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-ethylsulfonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16N4O5S2/c1-3-25-12-8-9(5-6-11(12)21)7-10-13(17)20-15(18-14(10)22)26-16(19-20)27(23,24)4-2/h5-8H,3-4,17H2,1-2H3/b9-7+ |
InChI Key |
KKAUXICVRUIAFH-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)S(=O)(=O)CC)N)/C=CC1=O |
SMILES |
CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)S(=O)(=O)CC)N)C=CC1=O |
Canonical SMILES |
CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)S(=O)(=O)CC)N)C=CC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)
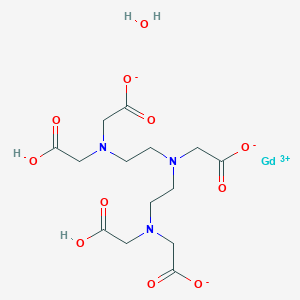
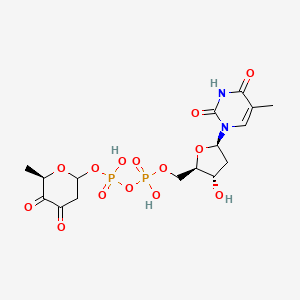
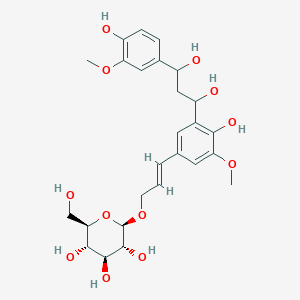

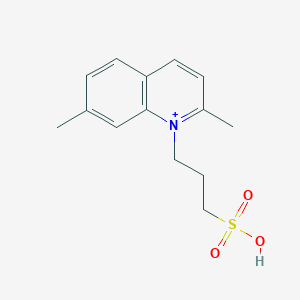
![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
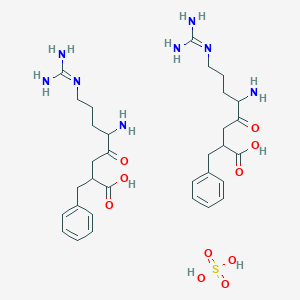
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)